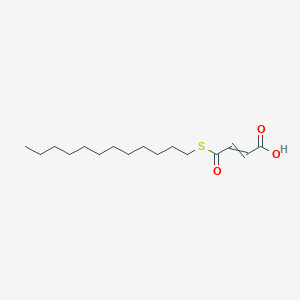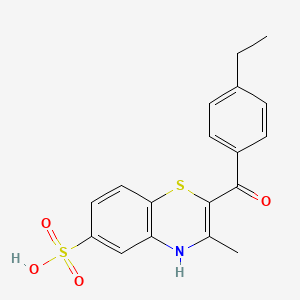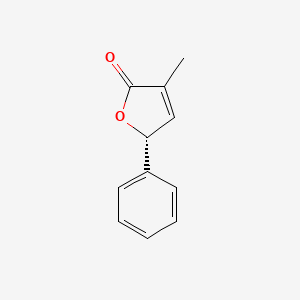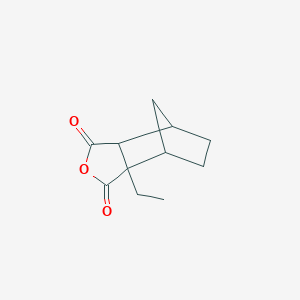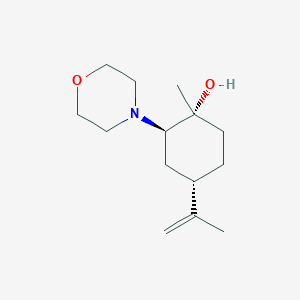
(1R,2R,4S)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a morpholine group, an isopropenyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring with morpholine.
Addition of the isopropenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
科学的研究の応用
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropylcyclohexanol
- (1R,2R,4S)-1-Methyl-2-piperidino-4-isopropenylcyclohexanol
- (1R,2R,4S)-1-Methyl-2-morpholino-4-vinylcyclohexanol
Uniqueness
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chiral centers and the presence of the morpholine and isopropenyl groups make it a valuable compound for research and industrial applications.
特性
CAS番号 |
362665-87-0 |
|---|---|
分子式 |
C14H25NO2 |
分子量 |
239.35 g/mol |
IUPAC名 |
(1R,2R,4S)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C14H25NO2/c1-11(2)12-4-5-14(3,16)13(10-12)15-6-8-17-9-7-15/h12-13,16H,1,4-10H2,2-3H3/t12-,13+,14+/m0/s1 |
InChIキー |
YTJVBLPAMBTDCH-BFHYXJOUSA-N |
異性体SMILES |
CC(=C)[C@H]1CC[C@@]([C@@H](C1)N2CCOCC2)(C)O |
正規SMILES |
CC(=C)C1CCC(C(C1)N2CCOCC2)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
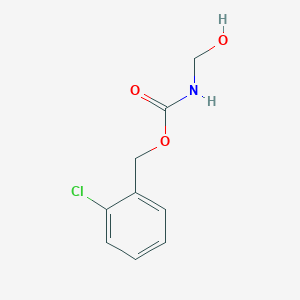
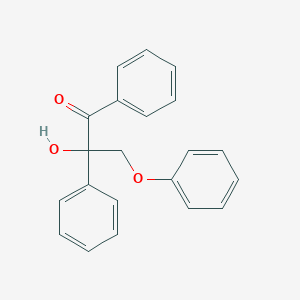
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
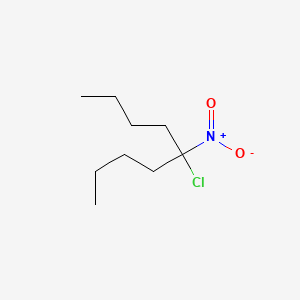
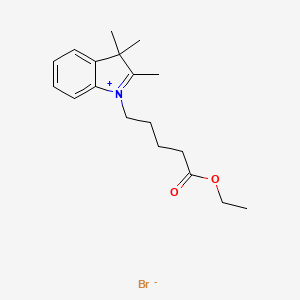
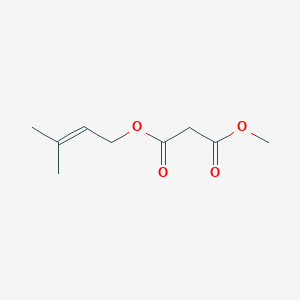
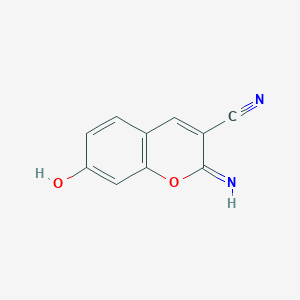
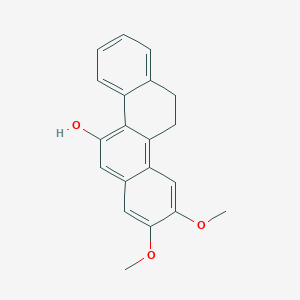
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
